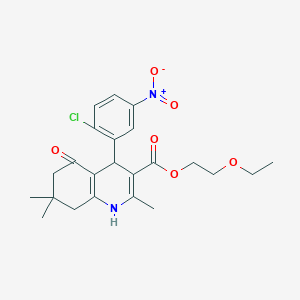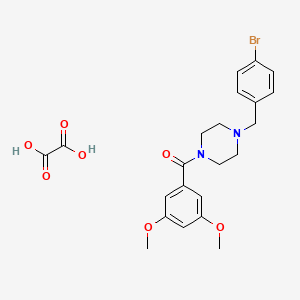
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized using various methods. This compound has been studied for its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of certain neurotransmitters in the brain, including serotonin and dopamine. This compound has also been found to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. In addition, it has been found to have anxiolytic and antidepressant effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential use as an antidepressant and anxiolytic agent. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate. One potential direction is the development of new synthetic methods for the compound that may increase its yield and purity. Another direction is the study of its potential use as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. Additionally, further research is needed to elucidate the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromobenzyl chloride with 3,5-dimethoxybenzoyl chloride in the presence of piperazine and sodium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit significant anti-inflammatory and analgesic properties. In addition, it has been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3.C2H2O4/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15;3-1(4)2(5)6/h3-6,11-13H,7-10,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDUSTYQIKXORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)
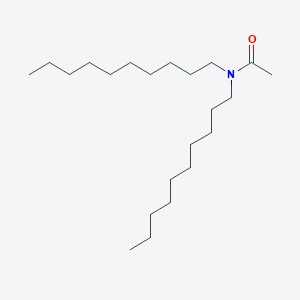
![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
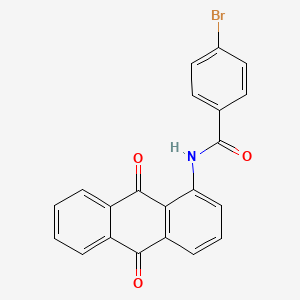
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
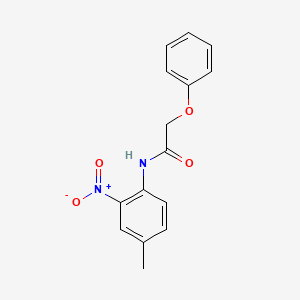
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
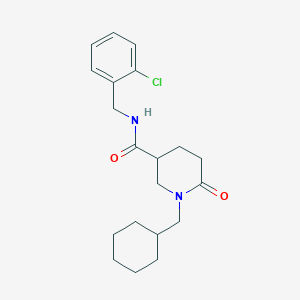
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
